Cas no 1010282-60-6 (3-methoxy-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)benzamide)

3-Methoxy-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)benzamide is a specialized organic compound featuring a benzamide core linked to a substituted thiazole moiety. The presence of a trifluoromethylphenylmethyl group enhances its lipophilicity and potential bioactivity, while the methoxy substituent on the benzamide ring may influence electronic properties and binding interactions. This compound is of interest in medicinal chemistry and drug discovery due to its structural complexity, which could enable selective interactions with biological targets. Its well-defined molecular architecture makes it suitable for research in enzyme inhibition or receptor modulation studies. The compound's synthetic versatility allows for further derivatization, supporting the development of novel pharmacophores.
3-methoxy-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)benzamide structure
1010282-60-6 structure
Product name:3-methoxy-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)benzamide
CAS No:1010282-60-6
MF:C19H15F3N2O2S
MW:392.394813776016
CID:5445373
PubChem ID:24573092

3-methoxy-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • PD119139
    • EN300-26868119
    • Z203555964
    • 3-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide
    • 1010282-60-6
    • GOWJXFXDCTYGBW-UHFFFAOYSA-N
    • AKOS001272624
    • 3-METHOXY-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE
    • CHEMBL562737
    • BDBM50296538
    • 3-Methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-2-thiazolyl]benzamide
    • 3-methoxy-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)benzamide
    • Inchi: 1S/C19H15F3N2O2S/c1-26-15-7-3-5-13(10-15)17(25)24-18-23-11-16(27-18)9-12-4-2-6-14(8-12)19(20,21)22/h2-8,10-11H,9H2,1H3,(H,23,24,25)
    • InChI Key: GOWJXFXDCTYGBW-UHFFFAOYSA-N
    • SMILES: C(NC1=NC=C(CC2=CC=CC(C(F)(F)F)=C2)S1)(=O)C1=CC=CC(OC)=C1

Computed Properties

  • Exact Mass: 392.08063339g/mol
  • Monoisotopic Mass: 392.08063339g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 79.5Ų

Experimental Properties

  • Density: 1.362±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 7.04±0.50(Predicted)

3-methoxy-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P02AEGN-50mg
3-methoxy-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)benzamide
1010282-60-6 90%
50mg
$3467.00 2023-12-27
Enamine
EN300-26868119-0.05g
3-methoxy-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)benzamide
1010282-60-6 95.0%
0.05g
$2755.0 2025-03-20

Additional information on 3-methoxy-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)benzamide

3-Methoxy-N-(5-{3-(Trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)benzamide (CAS No. 1010282-60-6)

The compound 3-methoxy-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)benzamide (CAS No. 1010282-60-6) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzamides, which are widely studied for their diverse chemical properties and biological activities. The molecule's structure incorporates a thiazole ring, a trifluoromethyl group, and a methoxy substituent, all of which contribute to its unique chemical behavior and functional properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic processes. These methods not only enhance the efficiency of production but also minimize environmental impact, aligning with the growing demand for sustainable chemical manufacturing. The thiazole ring in the molecule is particularly noteworthy, as it is known to exhibit versatile reactivity and can serve as a platform for further functionalization in drug discovery and materials science.

One of the most promising applications of 3-methoxy-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)benzamide lies in its potential as a lead compound in pharmaceutical research. Studies have shown that the trifluoromethyl group can significantly influence the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Additionally, the methoxy substituent enhances the molecule's solubility and bioactivity, making it an attractive candidate for drug development targeting various therapeutic areas, including oncology and inflammation.

In the field of materials science, this compound has demonstrated potential as a precursor for advanced materials such as organic semiconductors and high-performance polymers. The incorporation of the thiazole ring into polymer backbones has been shown to improve electronic properties, making it suitable for applications in flexible electronics and optoelectronic devices. Recent research has also explored its use in stimuli-responsive materials, where its structural responsiveness to external stimuli like light or temperature could pave the way for innovative smart materials.

From an environmental perspective, understanding the ecological impact of 3-methoxy-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)benzamide is crucial. Current studies focus on its biodegradation pathways and toxicity profiles to ensure that its use does not pose significant risks to ecosystems. Preliminary findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, though further research is needed to fully assess its environmental footprint.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of intermediate thiazole derivatives. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution or coupling reactions, while the methoxy substituent can be introduced via nucleophilic aromatic substitution or methylation reactions. Optimization of reaction conditions, such as temperature and solvent choice, plays a critical role in achieving high yields and purity.

In terms of spectroscopic characterization, this compound has been extensively studied using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses provide detailed insights into its molecular structure and functional groups, confirming the presence of key features such as the thiazole ring and trifluoromethyl group. Such data are essential for verifying the identity and purity of the compound during synthesis and quality control processes.

Looking ahead, ongoing research aims to explore novel applications of 3-methoxy-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)benzamide in areas such as catalysis and sensing technologies. Its unique combination of structural features makes it a versatile building block for designing functional materials with tailored properties. As scientific understanding of this compound continues to grow, it is anticipated that new opportunities will emerge across multiple disciplines.

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